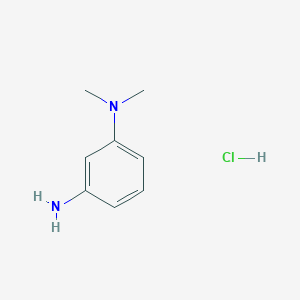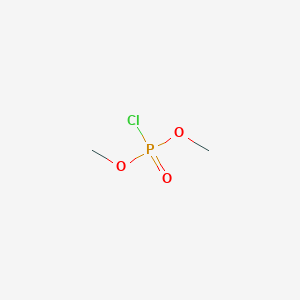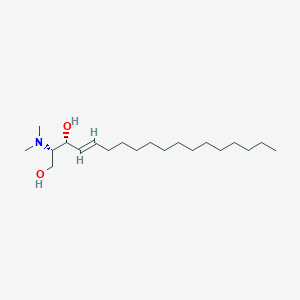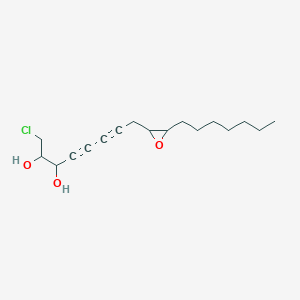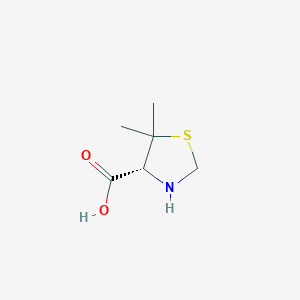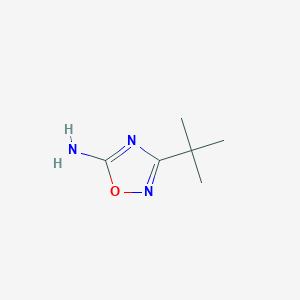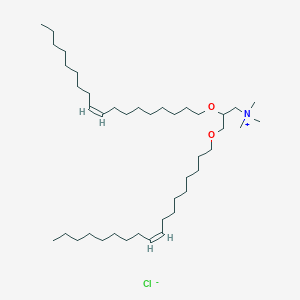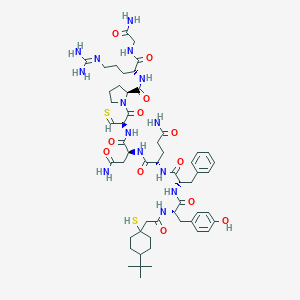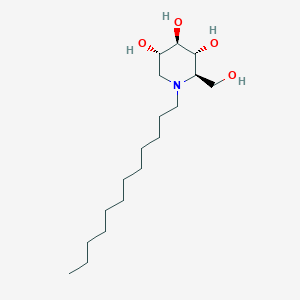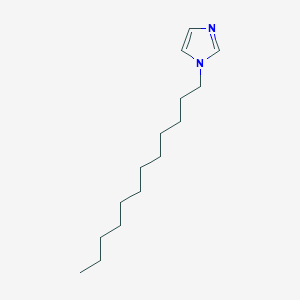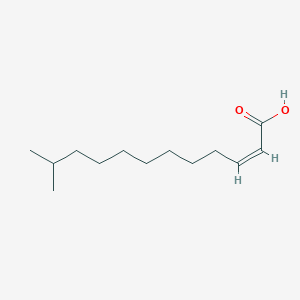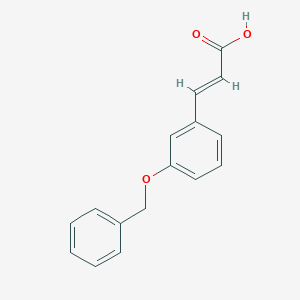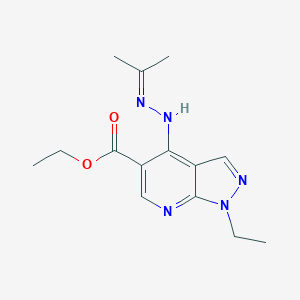![molecular formula C11H18N2O B043779 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 123366-49-4](/img/structure/B43779.png)
1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterocyclic chemistry is a significant branch of organic chemistry, focusing on the synthesis and application of heterocycles. Compounds like 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one are of interest due to their unique structures and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
Research by Kakehi et al. (1995) discusses the preparation of nitrogen-bridged heterocycles, providing a context for the synthetic approaches that might be applicable to compounds like 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one. The synthesis involves reactions of thiocarbonylmethylides with dimethyl acetylenedicarboxylate, which could offer insights into similar synthetic strategies (Kakehi, Ito, & Fujita, 1995).
Molecular Structure Analysis
The study by Yang et al. (2011) on the crystal structure of a related compound showcases the importance of X-ray crystallography in determining the molecular structure of complex heterocycles, which is crucial for understanding the three-dimensional conformation and reactivity of these molecules (Yang, Sun, & Zhu, 2011).
Chemical Reactions and Properties
The work of Shieh et al. (2001) on the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methylation reactions highlights the reactivity of nitrogen-containing bicyclic structures with dimethyl carbonate under mild conditions, demonstrating the versatility of these compounds in synthetic chemistry (Shieh, Dell, & Repič, 2001).
Physical Properties Analysis
Studies on similar compounds often include analyses of physical properties such as melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the stability and applicability of the compounds in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for the application of these compounds in synthetic routes. For instance, the reactivity of the compound in nucleophilic catalysis as discussed by Shieh et al. (2002), shows the potential for esterification reactions, which is a critical aspect of chemical synthesis (Shieh, Dell, & Repič, 2002).
科学的研究の応用
Synthesis Techniques and Structural Insights
Polycyclic Compound Derivation : Research demonstrates the synthesis of complex polycyclic compounds, such as the derivation of two polycyclic compounds via a Diels-Alder reaction, illustrating the versatility of cycloaddition reactions in forming densely packed molecular structures with potential applications in materials science and catalysis (J. Zukerman-Schpector et al., 2001).
Epoxy Compound Formation : Studies on the synthesis of 1,7-epoxycyclononanes and 1,8-epoxycyclodecanes through β-fragmentation reactions using lead tetraacetate and iodine from a precursor compound highlight innovative approaches to creating cyclic epoxy systems. These methods offer pathways to new materials with unique chemical and physical properties (Á. Montaña & S. Ponzano, 2006).
N-substituted Derivatives Synthesis : The synthesis of N-substituted derivatives of azatricyclo undecane compounds and their screening for cytotoxic activity against human cancer cell lines demonstrates the potential pharmaceutical applications of such structures. This research contributes to the development of new chemotherapeutic agents (J. Kossakowski & Bożena Kuran, 2008).
Applications in Catalysis and Organic Synthesis
- Catalytic Applications : The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions and enhanced by microwave irradiation illustrates the potential of nitrogen-containing polycyclic compounds in facilitating organic transformations. This research underscores the importance of such compounds in green chemistry and sustainable synthesis strategies (W. Shieh et al., 2001).
Safety And Hazards
特性
IUPAC Name |
1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-5-12-3-4-13(6-10)8-11(2,7-12)9(10)14/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDACAGJHXCPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338204 |
Source


|
| Record name | 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |
CAS RN |
123366-49-4 |
Source


|
| Record name | 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
